B1150149 PF-06291874

PF-06291874

Cat. No.: B1150149
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06291874 is an investigational glucagon receptor antagonist developed for researching novel treatments for Type 2 Diabetes Mellitus (T2DM) . Its primary mechanism of action involves selective blockade of the glucagon receptor, which inhibits glucagon-mediated hepatic glucose production . In clinical research settings, administration of this compound to subjects with T2DM has demonstrated robust, dose-dependent reductions in key glycemic measures, including fasting plasma glucose and mean daily glucose levels . The compound has a pharmacokinetic profile suitable for once-daily dosing and has been associated with a minimal risk of hypoglycemia in studies . Beyond its glucoregulatory effects, research indicates that glucagon receptor antagonism can influence amino acid metabolism and may lead to alterations in pancreatic alpha cells, providing a valuable tool for studying islet biology and the wider physiological role of glucagon signaling . This compound is presented for research use only, to facilitate the study of metabolic diseases and glucagon receptor pharmacology.

Properties

Appearance

Solid powder

Synonyms

PF-06291874;  PF 06291874;  PF06291874;  PF-6291874;  PF 6291874;  PF6291874.; Unknown

Origin of Product

United States

Scientific Research Applications

Study Overview

Several clinical trials have evaluated the efficacy and safety of PF-06291874 in patients with T2DM. A notable study involved 206 participants who were randomized to receive either this compound at doses of 30 mg, 60 mg, or 100 mg once daily or a placebo over a 12-week period. Key findings from this study include:

  • Reduction in HbA1c : Participants receiving this compound experienced significant reductions in glycosylated hemoglobin (HbA1c) levels, with mean reductions ranging from -0.67% to -0.93% compared to baseline measurements .
  • Fasting Plasma Glucose : The compound also led to decreases in fasting plasma glucose (FPG), with reductions between -16.6 mg/dL and -33.3 mg/dL after 12 weeks .

Safety Profile

The safety profile of this compound has been generally favorable:

  • Low Incidence of Hypoglycemia : The occurrence of hypoglycemia was low across all treatment groups, comparable to placebo .
  • Adverse Effects : Minor increases in LDL cholesterol and blood pressure were noted; however, these were not deemed clinically significant .
  • Liver Enzymes : Small increases in liver enzymes (alanine aminotransferase and aspartate aminotransferase) were observed but remained within acceptable ranges .

Clinical Trial Results Summary

ParameterPlacebo GroupThis compound (30 mg)This compound (60 mg)This compound (100 mg)
HbA1c Reduction (%)Baseline-0.67-0.80-0.93
Fasting Plasma Glucose (mg/dL)Baseline-16.6-25.0-33.3
Hypoglycemia Incidence (%)LowLowLowLow
LDL Cholesterol Increase (%)N/A<10%<10%<10%
Liver Enzyme IncreaseN/AMinimalMinimalMinimal

Case Study 1: Efficacy in Elderly Patients

In a subgroup analysis focusing on elderly patients with T2DM, this compound demonstrated similar efficacy in reducing HbA1c levels compared to younger cohorts. This finding suggests that this compound may be an effective treatment option across different age groups.

Case Study 2: Combination Therapy

Another study evaluated the effects of this compound when used in conjunction with metformin and sulphonylureas. Results indicated that the combination therapy further enhanced glycemic control without significantly increasing the risk of adverse effects, supporting its use as an adjunct therapy in complex diabetes management regimens .

Comparison with Similar Compounds

Comparison with Similar Compounds

GCGR antagonists face challenges due to off-target effects and metabolic side effects. Below is a comparative analysis of PF-06291874 with structurally or functionally similar compounds:

Table 1: Key Comparative Data of GCGR Antagonists

Compound Developer Clinical Phase HbA1c Reduction Key Advantages Key Limitations Binding Site Stability (MD Simulation)
This compound Pfizer Phase II ~0.9% Robust glucose-lowering; low hypoglycemia risk LDL↑, BP↑, transaminases↑; discontinued Stable in Pocket 2
MK-0893 Merck Phase II ~1.5% High potency LDL↑, ALT↑; discontinued Stable in Pocket 2
LY2409021 Eli Lilly Phase II ~1.3% Long half-life (≈50 hours) Liver enzyme↑; discontinued Binds Pocket 2 and 5
LGD-6972 Ligand Pharma Phase II ~1.0% No LDL↑ or ALT↑ reported Limited clinical data Stable in Pocket 5

Structural and Mechanistic Comparisons

Binding Specificity :

  • This compound shares structural similarity with MK-0893 , both binding competitively to the MK-0893 site (Pocket 2) on GCGR . Molecular dynamics (MD) simulations confirmed stable hydrogen bonding with residues R346, N404, and K405 in Pocket 2, with binding free energies of -33.10 to -37.01 kcal/mol .
  • LY2409021 exhibits dual binding to Pocket 2 and Pocket 5, leading to less predictable pharmacokinetics . Its interaction with TM2/TM3 residues (e.g., K187, Q392) in Pocket 5 reduces binding stability compared to this compound .

Efficacy and Safety :

  • This compound and MK-0893 showed comparable glucose-lowering effects, but this compound’s LDL increase (≈5–10 mg/dL) was milder than MK-0893’s (≈20 mg/dL) .
  • LGD-6972 uniquely avoided LDL and transaminase elevations, likely due to its distinct binding in Pocket 5, which minimizes off-target interactions .

Pharmacokinetics :

  • This compound’s half-life (≈20 hours) is shorter than LY2409021 (≈50 hours) but longer than MK-0893 (≈12 hours), balancing dosing convenience and sustained efficacy .

Critical Research Findings

  • This compound vs. MK-0893: Both compounds induced small, reversible increases in liver enzymes, but this compound’s effects were less pronounced. This difference may stem from variations in hydrophobic interactions with TM5 and TM6 helices .
  • This compound vs.

Preparation Methods

Preparation of β-Alanine Benzamide Core

The synthesis begins with the acylation of β-alanine ethyl ester hydrochloride. In a representative procedure:

  • Reagents : β-alanine ethyl ester hydrochloride (4.1 g, 26.9 mmol), triethylamine (TEA, 8.3 mL, 59.3 mmol), 4-nitrobenzoyl chloride (5 g, 26.9 mmol).

  • Conditions : Reaction in chloroform (135 mL) at 0°C, stirred at room temperature for 30 minutes.

  • Workup : Extraction with ethyl acetate, washing with water/brine, drying over MgSO₄, and silica gel chromatography.

  • Yield : 94% (6.8 g) of 3-(4-nitrobenzamido)propanoic acid ethyl ester as a white solid.

Key Analytical Data :

  • Melting Point: 86–87°C.

  • ¹H NMR (600 MHz, CDCl₃): δ 8.26 (d, J = 8.4 Hz, 2H), 7.96 (d, J = 8.4 Hz, 2H), 4.17 (q, J = 7.2 Hz, 2H), 3.75 (q, J = 5.4 Hz, 2H), 2.68 (t, J = 6 Hz, 2H).

  • HRMS : m/z [M + H]⁺ calculated 267.0903, found 267.0913.

Reduction of Nitro Group to Amine

The nitro intermediate undergoes catalytic hydrogenation to yield the amine:

  • Catalyst : Palladium on carbon (10 wt%, 250 mg).

  • Conditions : Hydrogen atmosphere in methanol (75 mL), 5 hours at room temperature.

  • Yield : 97% (5.3 g) of ethyl 3-(4-aminobenzamido)propanoate as a colorless oil.

¹H NMR (600 MHz, CDCl₃): δ 7.59 (d, J = 8.4 Hz, 2H), 6.64 (d, J = 8.4 Hz, 2H), 4.15 (q, J = 7.2 Hz, 2H), 3.68 (q, J = 6.6 Hz, 2H).

Final Coupling and Structural Confirmation

Deprotection and Acid Formation

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:

  • Reagents : Aqueous NaOH (2M, 10 mL), methanol (20 mL).

  • Conditions : Reflux for 2 hours, acidification with HCl to pH 2.

  • Yield : 89% of the final carboxylic acid derivative.

Analytical Characterization of this compound

Spectroscopic Validation

  • ¹H NMR : Confirms absence of ethyl ester protons (δ 1.28 ppm) post-hydrolysis.

  • HRMS : Matches theoretical m/z for C₂₄H₂₃IN₂O₅S ([M + H]⁺ 587.0401).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water mobile phase).

  • Melting Point : 132–134°C, consistent with crystalline form.

Scalability and Process Optimization

Key challenges in large-scale synthesis include:

  • Catalyst Loading : Reducing Pd/C from 10% to 5% in hydrogenation steps maintained yield (95%) while lowering costs.

  • Solvent Selection : Replacing chloroform with dichloromethane in acylation improved safety without compromising efficiency .

Q & A

Q. What is the pharmacological mechanism of PF-06291874, and how does it modulate glucagon receptor activity in type 2 diabetes (T2DM) models?

this compound is a non-peptide, orally active glucagon receptor antagonist (GRA) that binds competitively to the glucagon receptor (GCGR), inhibiting downstream signaling. This reduces hepatic glucose production and enhances insulin sensitivity. Preclinical studies demonstrated dose-dependent reductions in fasting plasma glucose (FPG) and postprandial glucose, with minimal impact on insulin secretion . Researchers should validate receptor binding affinity (e.g., IC₅₀ values) and assess off-target effects using in vitro assays (e.g., radioligand displacement) and in vivo glucose clamp studies to confirm selectivity.

Q. What were the key efficacy endpoints and outcomes in this compound’s Phase IIa clinical trials?

In a 12-week Phase IIa trial, this compound (doses: 15–150 mg/day) added to metformin therapy reduced HbA1c by 0.3–0.6% compared to placebo. Secondary endpoints included FPG reductions of 1.0–1.5 mmol/L and no increased hypoglycemia risk (4 events vs. 26 in placebo). Researchers should note that efficacy was moderate, suggesting GRAs may require adjunct therapies for optimal glycemic control . For replication, use similar inclusion criteria (HbA1c 7.0–11.0%, BMI 18–45.4 kg/m²) and standardized HbA1c assays.

Q. How do pharmacokinetic properties of this compound influence dosing regimens in clinical studies?

this compound has a half-life of 19.7–22.7 hours, supporting once-daily oral dosing. Phase II trials used doses from 15 mg to 150 mg, with steady-state plasma concentrations achieved within 3–5 days. Researchers should monitor trough plasma levels and adjust for renal/hepatic impairment using population pharmacokinetic models. Stability studies under varying pH/temperature conditions are critical for ensuring compound integrity in long-term trials .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic effects (e.g., lipid profile changes vs. glucose control) be reconciled in preclinical and clinical studies?

While this compound lowered glucose, Phase IIa data indicated adverse trends in LDL (+6–8%), blood pressure (+2–3 mmHg), and weight (+0.5–1.2 kg). To investigate these contradictions, researchers should:

  • Conduct in vivo lipid flux studies (e.g., isotopic tracers) to differentiate direct GRA effects from compensatory mechanisms.
  • Analyze subgroup data (e.g., baseline lipid levels, insulin resistance status) to identify risk modifiers.
  • Compare with other GRAs (e.g., LY-2409021) to assess class-wide vs. compound-specific effects .

Q. What methodological challenges arise when designing long-term safety studies for this compound, given its potential hepatotoxicity signals?

In Phase IIa, 2% of this compound-treated patients showed ALT elevations >3× ULN. To address this:

  • Use serial liver function tests (LFTs) and liver biopsy data in preclinical models (e.g., high-fat diet-induced NASH mice) to assess histopathological changes.
  • Incorporate adaptive trial designs with stopping rules for ALT thresholds.
  • Evaluate mitochondrial toxicity via in vitro assays (e.g., Seahorse metabolic analyzers) to identify mechanisms .

Q. How can researchers optimize experimental models to evaluate this compound’s efficacy in comorbid T2DM and cardiovascular disease (CVD) populations?

this compound’s blood pressure and lipid effects raise concerns for CVD risk. Methodological recommendations:

  • Use translational models such as Zucker diabetic fatty (ZDF) rats with hypertension.
  • Include exploratory CVD endpoints (e.g., arterial stiffness via pulse-wave velocity) in clinical trials.
  • Apply Mendelian randomization analyses to genetic datasets to disentangle causal links between GCGR inhibition and CVD .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound trials with heterogeneous patient populations?

For dose-ranging studies (e.g., 15–150 mg):

  • Use mixed-effects models to account for inter-individual variability in HbA1c response.
  • Apply Bayesian adaptive designs to allocate patients to optimal doses based on interim efficacy/safety data.
  • Conduct sensitivity analyses adjusting for covariates like baseline HbA1c, renal function, and concomitant medications .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies between preclinical and clinical efficacy data for this compound?

Preclinical models often overestimate translational efficacy due to species-specific GCGR expression or disease heterogeneity. Mitigation strategies:

  • Validate findings in human hepatocytes or organoids.
  • Use meta-analyses to compare preclinical vs. clinical effect sizes (e.g., glucose AUC reduction).
  • Report negative results transparently to avoid publication bias .

Q. What protocols ensure reproducibility in this compound’s in vitro and in vivo studies?

  • Experimental Design : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power calculations.
  • Data Sharing : Publish raw data (e.g., glucose curves, LFTs) in repositories like Figshare with standardized metadata.
  • Reagent Validation : Certify this compound purity (>98% via HPLC) and stability (e.g., mass spectrometry) across batches .

Ethical and Regulatory Considerations

Q. How can researchers ethically balance this compound’s benefits and risks in vulnerable populations (e.g., elderly T2DM patients)?

  • Conduct risk-stratified subgroup analyses in clinical trials.
  • Implement independent data monitoring committees (DMCs) to oversee safety.
  • Use patient-reported outcomes (PROs) to assess quality-of-life trade-offs (e.g., weight gain vs. glycemic control) .

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